5-(Piperazin-1-yl)isoquinoline hydrochloride

Descripción general

Descripción

5-(Piperazin-1-yl)isoquinoline hydrochloride, also known as PIIH, is a chemical compound with potential implications in various fields of research and industry. It is a synthetic intermediate useful for pharmaceutical synthesis .

Synthesis Analysis

The synthesis of 5-(Piperazin-1-yl)isoquinoline hydrochloride involves multiple steps. One method involves the use of sodium hydroxide in 1,4-dioxane, followed by hydrogenation with platinum (IV) oxide in ethanol . Another method involves the use of N-ethyl-N,N-diisopropylamine in dichloromethane .Molecular Structure Analysis

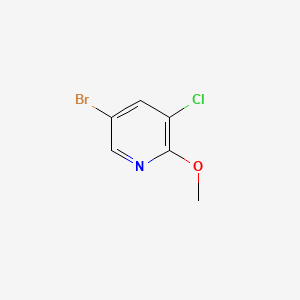

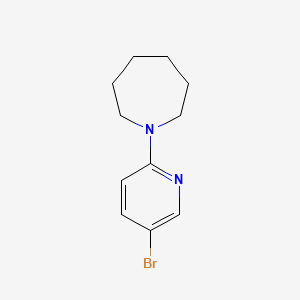

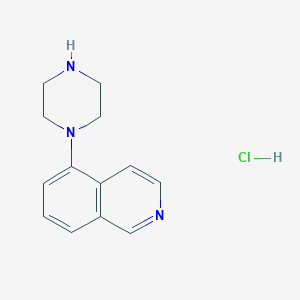

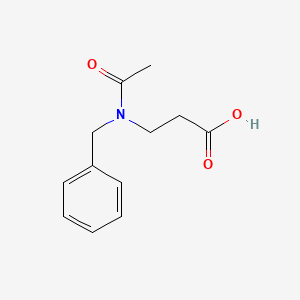

The molecular formula of 5-(Piperazin-1-yl)isoquinoline hydrochloride is C13H16ClN3 . The InChI code is 1S/C13H15N3.ClH/c1-2-11-10-15-5-4-12 (11)13 (3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H .Chemical Reactions Analysis

The chemical reactions involving 5-(Piperazin-1-yl)isoquinoline hydrochloride are complex and can vary depending on the specific conditions and reagents used. For example, one reaction involves the use of sodium hydroxide in 1,4-dioxane, followed by hydrogenation with platinum (IV) oxide in ethanol .Physical And Chemical Properties Analysis

The molecular weight of 5-(Piperazin-1-yl)isoquinoline hydrochloride is 249.74 g/mol. It is a solid at room temperature . The compound should be stored at 4°C, away from moisture .Aplicaciones Científicas De Investigación

1. Luminescent Properties and Photo-induced Electron Transfer

5-(Piperazin-1-yl)isoquinoline hydrochloride and related compounds have been studied for their luminescent properties and photo-induced electron transfer. This research is significant in understanding how these compounds can be used in photonic applications, such as pH probes due to their fluorescence quantum yields and the fluorescence quenching mechanism (Gan et al., 2003).

2. Synthesis and Applications in Organic Chemistry

There is research focused on the synthesis of 5-(Piperazin-1-yl)isoquinoline hydrochloride derivatives. These synthesized compounds have potential applications in various fields of organic chemistry and drug development (Fathalla & Pazdera, 2017).

3. Pharmacological Evaluation

The compound has been evaluated for its potential pharmacological effects. Studies have shown that derivatives of 5-(Piperazin-1-yl)isoquinoline hydrochloride exhibit activities at various serotonin and dopamine receptors, leading to effects like antidepressant and antipsychotic activities in animal models (Zajdel et al., 2012).

4. Antimicrobial and Anticancer Activities

Derivatives of 5-(Piperazin-1-yl)isoquinoline hydrochloride have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant activity in these areas, indicating their potential in medical research and drug development (Mehta et al., 2019).

5. Anti-inflammatory and Analgesic Activities

Research has explored the anti-inflammatory and analgesic activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline derivatives. These activities are mediated by the suppression of inflammatory mediators, suggesting potential therapeutic applications in pain and inflammation management (Aboutabl et al., 2020).

6. Crystal Structure Analysis

The crystal structures of certain 5-(Piperazin-1-yl)isoquinoline hydrochloride derivatives have been analyzed to understand their molecular configurations better. This research is crucial for the development of new compounds with specific physical and chemical properties (Ullah & Altaf, 2014).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential health hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

Mecanismo De Acción

Target of Action

“5-(Piperazin-1-yl)isoquinoline hydrochloride” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological activities and are used in various fields of medicine. They can act on a variety of targets, including G protein-coupled receptors, ion channels, and enzymes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-(Piperazin-1-yl)isoquinoline hydrochloride” would depend on its chemical structure and formulation. Piperazine derivatives are generally well absorbed and widely distributed in the body .

Propiedades

IUPAC Name |

5-piperazin-1-ylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZSVZACHQAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655119 | |

| Record name | 5-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209733-17-5 | |

| Record name | 5-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)

![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)